molecular formula C9H12N2O3 B067790 Ethyl 3-amino-2-methoxypyridine-4-carboxylate CAS No. 175965-77-2

Ethyl 3-amino-2-methoxypyridine-4-carboxylate

Cat. No. B067790
M. Wt: 196.2 g/mol
InChI Key: FHTIPCAYTZJIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-methoxypyridine-4-carboxylate, also known as EAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and medical research. This compound is a pyridine derivative and has a molecular formula of C9H12N2O3.

Mechanism Of Action

The mechanism of action of Ethyl 3-amino-2-methoxypyridine-4-carboxylate is not fully understood. However, it is believed that Ethyl 3-amino-2-methoxypyridine-4-carboxylate acts by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, which can help prevent neuronal cell death.

Biochemical And Physiological Effects

Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been shown to have analgesic properties, which can help reduce pain.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Ethyl 3-amino-2-methoxypyridine-4-carboxylate. One area of interest is studying its potential use in the treatment of cancer. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate inhibits the growth of cancer cells and explore its potential as a new cancer treatment. Another area of interest is studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate prevents neuronal cell death and explore its potential as a new treatment for these diseases. Finally, researchers can explore the potential use of Ethyl 3-amino-2-methoxypyridine-4-carboxylate as an antioxidant and anti-inflammatory agent, which can have a wide range of applications in medicine and health.

Synthesis Methods

The synthesis of Ethyl 3-amino-2-methoxypyridine-4-carboxylate involves the reaction of 3-amino-2-methoxypyridine-4-carboxylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is Ethyl 3-amino-2-methoxypyridine-4-carboxylate, which can be purified by recrystallization using a suitable solvent.

Scientific Research Applications

Ethyl 3-amino-2-methoxypyridine-4-carboxylate has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing neuronal cell death in the brain.

properties

CAS RN

175965-77-2

Product Name

Ethyl 3-amino-2-methoxypyridine-4-carboxylate

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

ethyl 3-amino-2-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3,10H2,1-2H3

InChI Key

FHTIPCAYTZJIIM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.